

# Tirfipiravir (Favipiravir) Application Notes for Plaque Reduction Neutralization Tests

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Tirfipiravir**, also known as Favipiravir (T-705), in plaque reduction neutralization tests (PRNT) to determine its antiviral efficacy. The provided protocols and data are intended to assist in the research and development of antiviral therapies.

### Introduction

**Tirfipiravir** (Favipiravir) is a potent antiviral agent that functions as a prodrug.[1] Intracellularly, it is converted to its active form, Favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP), which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2] This mechanism of action makes it effective against a broad spectrum of RNA viruses, including influenza viruses.[3][4] The plaque reduction neutralization test (PRNT) is a standard immunological assay used to quantify the in vitro antiviral activity of a compound by measuring the reduction in viral plaque formation in the presence of the drug.[5][6]

### **Data Presentation**

The following tables summarize the 50% effective concentration (EC<sub>50</sub>) of Favipiravir against various influenza A and B virus strains, as determined by plaque reduction assays conducted in Madin-Darby canine kidney (MDCK) cells.

Table 1: Antiviral Activity of Favipiravir against Seasonal Influenza A and B Viruses



| Virus Strain             | Subtype               | Oseltamivir<br>Resistance | Favipiravir<br>EC₅₀ (μM) | Favipiravir<br>EC50 (μg/ml) |
|--------------------------|-----------------------|---------------------------|--------------------------|-----------------------------|
| A/Luhansk/18/20<br>08    | H1N1                  | Resistant<br>(H275Y)      | 2.93                     | 0.46                        |
| A/Bethesda/956/<br>2006  | H3N2                  | Resistant                 | 1.21                     | 0.19                        |
| B/Florida/4/2006         | (Yamagata<br>lineage) | Sensitive                 | 0.57                     | 0.09                        |
| B/Malaysia/2506/<br>2004 | (Victoria lineage)    | Sensitive                 | 5.3                      | 0.83                        |

Data extracted from a study on the in vitro antiviral activity of Favipiravir.[7]

Table 2: Antiviral Activity of Favipiravir against Avian and Pandemic Influenza A Viruses

| Virus Strain                | Subtype   | Oseltamivir<br>Resistance | Favipiravir<br>EC₅₀ (µM) | Favipiravir<br>EC₅o (µg/ml) |
|-----------------------------|-----------|---------------------------|--------------------------|-----------------------------|
| A/Vietnam/HN30<br>408/2005  | H5N1      | Resistant<br>(H274Y)      | 1.27                     | 0.2                         |
| A/chicken/NY/13<br>142-5/94 | H7N2      | Not specified             | Not specified            | Not specified               |
| A/swine/Texas/4<br>199-2/98 | H3N2      | Not specified             | Not specified            | Not specified               |
| A/California/04/2<br>009    | H1N1pdm09 | Sensitive                 | 0.19 - 22.48             | 0.03 - 3.53                 |

Data extracted from a study on the in vitro antiviral activity of Favipiravir.[5][6][7]

## **Experimental Protocols**



## Plaque Reduction Neutralization Test (PRNT) for Tirfipiravir (Favipiravir)

This protocol is adapted from standard PRNT methodologies and is suitable for determining the antiviral activity of **Tirfipiravir** against influenza viruses.

#### Materials:

- Cells: Madin-Darby canine kidney (MDCK) cells
- Viruses: Influenza A or B virus strains of interest
- Compound: Tirfipiravir (Favipiravir) stock solution
- Media:
  - Cell growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
  - Infection medium (e.g., DMEM with 1% BSA, 1% penicillin-streptomycin, and TPCKtrypsin)
- Overlay Medium: Infection medium containing 1.2% Avicel® or other suitable overlay
- Fixative: 10% buffered formalin
- Stain: 0.1% crystal violet solution
- Plates: 6-well or 12-well cell culture plates
- Incubator: 37°C, 5% CO<sub>2</sub>

#### Procedure:

- Cell Seeding:
  - Seed MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.



- Incubate the plates at 37°C in a 5% CO2 incubator.
- Compound Dilution:
  - $\circ$  Prepare a series of dilutions of **Tirfipiravir** in infection medium. The concentration range should be selected to bracket the expected EC<sub>50</sub> value. A common starting range is 0.01  $\mu$ M to 100  $\mu$ M.
- · Virus Preparation and Neutralization:
  - Dilute the influenza virus stock in infection medium to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.
  - Mix equal volumes of each **Tirfipiravir** dilution with the diluted virus.
  - Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
  - Incubate the virus-drug mixtures for 1 hour at 37°C to allow for neutralization.
- Infection of Cell Monolayer:
  - Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
  - Aspirate the PBS and inoculate the cells with the virus-drug mixtures.
  - Incubate for 1 hour at 37°C to allow for viral adsorption.
- Overlay Application:
  - After the adsorption period, aspirate the inoculum from the wells.
  - Gently add the overlay medium to each well. The overlay restricts the spread of the virus, ensuring the formation of distinct plaques.
- Incubation:
  - Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 48-72 hours, or until visible plaques have formed in the virus control wells.



- Plaque Visualization:
  - Aspirate the overlay medium.
  - Fix the cells by adding 10% buffered formalin to each well and incubating for at least 30 minutes.
  - Aspirate the formalin and stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.
  - Gently wash the wells with water to remove excess stain and allow the plates to air dry.
- Data Analysis:
  - Count the number of plaques in each well.
  - Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
  - Determine the EC<sub>50</sub> value, which is the concentration of **Tirfipiravir** that reduces the number of plaques by 50%, using a suitable dose-response curve fitting software.

# Mandatory Visualizations Mechanism of Action of Tirfipiravir (Favipiravir)

Caption: Mechanism of action of Tirfipiravir (Favipiravir).

## **Experimental Workflow for Plaque Reduction Neutralization Test**





Click to download full resolution via product page

Caption: Workflow for Tirfipiravir PRNT assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 3. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Tirfipiravir (Favipiravir) Application Notes for Plaque Reduction Neutralization Tests]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15361990#tirfipiravir-use-in-plaque-reduction-neutralization-tests]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com